molecular formula C23H27N5O2 B15123797 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B15123797
M. Wt: 405.5 g/mol
InChI Key: UATFXTVYXFPIKQ-UHFFFAOYSA-N
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Description

The compound 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which involves the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Substitution:

    Quinazolinone Formation: The final step involves the formation of the quinazolinone core, which is typically achieved through cyclization reactions involving amides and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The piperidine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.

Biology

In biology, the compound is investigated for its potential as a bioactive molecule. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Quinazolinone derivatives have been studied as potential drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structural features make it a valuable building block for the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-6-methylpyrimidin-2-amine
  • N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Uniqueness

Compared to similar compounds, 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one stands out due to its unique combination of structural features. The presence of the quinazolinone core, along with the methoxy group and the cyclopropyl-substituted pyrimidine ring, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

InChI

InChI=1S/C23H27N5O2/c1-15-11-21(26-22(25-15)17-3-4-17)27-9-7-16(8-10-27)13-28-14-24-20-12-18(30-2)5-6-19(20)23(28)29/h5-6,11-12,14,16-17H,3-4,7-10,13H2,1-2H3

InChI Key

UATFXTVYXFPIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC

Origin of Product

United States

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